REACTION_SMILES
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[C:18]([C:19]([CH3:20])([CH3:21])[CH3:22])(=[O:23])[Cl:24].[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[CH3:26][N:27]([CH3:28])[c:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1.[CH3:36][c:37]1[cH:38][cH:39][cH:40][cH:41][cH:42]1.[ClH:25].[NH2:1][c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[C:8]([CH3:9])=[O:10].[OH2:35]>>[NH:1]([c:2]1[n:3][cH:4][cH:5][cH:6][c:7]1[C:8]([CH3:9])=[O:10])[C:18]([C:19]([CH3:20])([CH3:21])[CH3:22])=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cccnc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)c1cccnc1NC(=O)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |